molecular formula C12H12F3NO2 B13941088 Methyl 4-anilino-5,5,5-trifluoropent-3-enoate

Methyl 4-anilino-5,5,5-trifluoropent-3-enoate

Cat. No.: B13941088
M. Wt: 259.22 g/mol
InChI Key: IEXDVFBYNIDKNB-UHFFFAOYSA-N
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Description

Methyl 4-anilino-5,5,5-trifluoropent-3-enoate is a fluorinated organic compound with the molecular formula C12H12F3NO2. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-anilino-5,5,5-trifluoropent-3-enoate typically involves the reaction of aniline with a fluorinated ester. One common method is the reaction of aniline with methyl 5,5,5-trifluoro-4-oxopentanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-anilino-5,5,5-trifluoropent-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-anilino-5,5,5-trifluoropent-3-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-anilino-5,5,5-trifluoropent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,5,5-trifluoro-4-(4-fluorophenylamino)pent-3-enoate
  • Methyl 5,5,5-trifluoro-4-(phenylaMino)pent-3-enoate

Uniqueness

Methyl 4-anilino-5,5,5-trifluoropent-3-enoate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

methyl 4-anilino-5,5,5-trifluoropent-3-enoate

InChI

InChI=1S/C12H12F3NO2/c1-18-11(17)8-7-10(12(13,14)15)16-9-5-3-2-4-6-9/h2-7,16H,8H2,1H3

InChI Key

IEXDVFBYNIDKNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC=C(C(F)(F)F)NC1=CC=CC=C1

Origin of Product

United States

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